molecular formula C14H11N3O3S B5600618 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B5600618
M. Wt: 301.32 g/mol
InChI Key: BDQAHQAVHHIQIM-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with various molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is unique due to the presence of both a furan and a thiadiazole ring in its structure

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-19-10-6-3-2-5-9(10)12(18)15-14-17-16-13(21-14)11-7-4-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQAHQAVHHIQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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